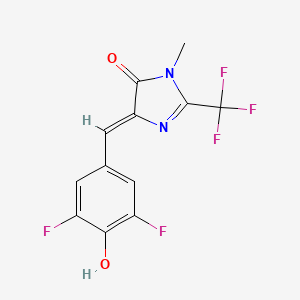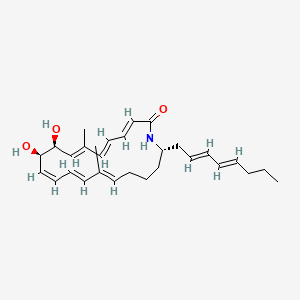
Melitracen-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Melitracen-d6 Hydrochloride is a deuterated form of Melitracen Hydrochloride, a tricyclic antidepressant. It is primarily used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, making it useful in various analytical and pharmacokinetic studies. Melitracen itself is known for its efficacy in treating depression and anxiety by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Melitracen-d6 Hydrochloride involves the deuteration of Melitracen. The process typically starts with the preparation of 10,10-dimethyl-d6-9(10H)-anthracenylidene, followed by its reaction with N,N-dimethyl-1-propanamine. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of advanced techniques such as High-Performance Liquid Chromatography (HPLC) is common to verify the product’s quality.
Chemical Reactions Analysis
Types of Reactions: Melitracen-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon form.
Substitution: It can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may regenerate the parent hydrocarbon.
Scientific Research Applications
Melitracen-d6 Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: It helps in tracing the metabolic pathways and understanding the drug’s behavior in the body.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Biological Research: Helps in studying the interaction of Melitracen with biological targets.
Medical Research: Used in the development of new antidepressant drugs and understanding their mechanisms.
Mechanism of Action
Melitracen-d6 Hydrochloride exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating symptoms of depression and anxiety. The molecular targets include the norepinephrine transporter and the serotonin transporter, which are responsible for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Imipramine: Another tricyclic antidepressant with similar mechanisms but different chemical structure.
Amitriptyline: Known for its efficacy in treating depression, similar to Melitracen but with different side effect profiles.
Fluotracen: A related compound with similar therapeutic effects but different pharmacokinetic properties.
Uniqueness of Melitracen-d6 Hydrochloride: The uniqueness of this compound lies in its deuter
Properties
Molecular Formula |
C21H26ClN |
|---|---|
Molecular Weight |
333.9 g/mol |
IUPAC Name |
3-[10,10-bis(trideuteriomethyl)anthracen-9-ylidene]-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H/i1D3,2D3; |
InChI Key |
RADLXCPDUXFGFF-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol](/img/structure/B15144235.png)






![2-(diethylamino)-N-[4-[[4-[2-(diethylamino)ethyl-ethylamino]phenyl]diazenyl]phenyl]acetamide](/img/structure/B15144300.png)
![(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione](/img/structure/B15144304.png)

